molecular formula C19H13F2N5O2 B2812744 N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1021045-81-7

N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Cat. No. B2812744
CAS RN: 1021045-81-7
M. Wt: 381.343
InChI Key: LNAKHVBEAKEIAW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H13F2N5O2 and its molecular weight is 381.343. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A study conducted by Riyadh, Kheder, and Asiry (2013) focuses on the synthesis of triazole, triazolo[5,1-c]triazine, and pyrazolo[5,1-c]triazine derivatives incorporating an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety. These compounds were synthesized using 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate. Some of the synthesized compounds showed promising anticancer and antimicrobial activities, highlighting their potential in scientific research applications beyond the specified chemical compound but within a related chemical framework (Riyadh, Kheder, & Asiry, 2013).

Radioligand Imaging with PET

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The compound DPA-714, part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was designed with a fluorine atom to facilitate labeling with fluorine-18 and enable in vivo imaging. This research underlines the utility of specific chemical structures in the development of diagnostic tools and treatments in neurology and oncology, showcasing the broader applications of related heterocyclic compounds (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, exhibiting significant anticancer and antimicrobial activities. The synthesis started from phthalic anhydride, leading to compounds tested against the HCT 116 cancer cell line. This study presents another facet of research where heterocyclic compounds, akin to the chemical structure of interest, are explored for their biological efficacy, highlighting the potential of such compounds in medical and pharmaceutical research (Kumar et al., 2019).

Positive Inotropic Activity

Zhang et al. (2008) synthesized derivatives of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide and evaluated their positive inotropic activity. They compared the activity with milrinone, a standard drug, and found several compounds with favorable activity. This research signifies the application of similar heterocyclic compounds in developing cardiovascular therapies, demonstrating the extensive potential of such chemical structures in therapeutic interventions (Zhang et al., 2008).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-13-6-7-15(14(21)8-13)23-18(27)10-25-19(28)17-9-16(24-26(17)11-22-25)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAKHVBEAKEIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(oxo-8-phenylpyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

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